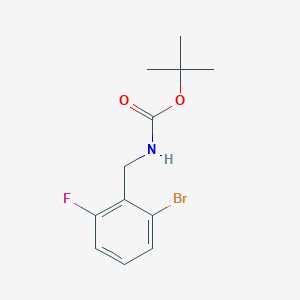

tert-Butyl 2-bromo-6-fluorobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXADWBYYBQYPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Bromo 6 Fluorobenzylcarbamate

Strategic Precursor Synthesis and Halogenation Techniques

A critical aspect of synthesizing tert-butyl 2-bromo-6-fluorobenzylcarbamate lies in the efficient preparation of key precursors, namely substituted benzaldehydes and benzyl (B1604629) halides. These intermediates provide the foundational scaffold upon which the final carbamate (B1207046) is constructed.

Synthesis of Substituted Benzaldehydes and Benzyl Halide Intermediates

The synthesis of the target carbamate typically commences with a suitably substituted toluene derivative. A common starting material is 2-bromo-6-fluorotoluene. The initial step involves the benzylic bromination of this precursor to yield 2-bromo-6-fluorobenzyl bromide. This transformation is often achieved under free-radical conditions. One documented method involves the use of hydrobromic acid and hydrogen peroxide under illumination, which generates bromine in situ. This approach offers advantages in terms of reagent handling and atom economy.

The resulting 2-bromo-6-fluorobenzyl bromide is a versatile intermediate. It can be subsequently converted to 2-bromo-6-fluorobenzaldehyde. A notable method for this oxidation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate. This two-step process, from the substituted toluene to the benzaldehyde, provides a reliable route to a key building block.

| Starting Material | Reagents | Intermediate | Product | Yield (%) | Purity (%) |

| 2-bromo-6-fluorotoluene | HBr, H₂O₂, light | 2-bromo-6-fluorobenzyl bromide | 2-bromo-6-fluorobenzaldehyde | 65.8 | 99.6 |

Regioselective Introduction of Bromine and Fluorine Atoms onto the Aromatic Ring

The regioselectivity of the halogenation is paramount in the synthesis of the target compound. In the described pathway starting from 2-bromo-6-fluorotoluene, the positions of the bromine and fluorine atoms are pre-determined by the choice of the starting material. The ortho-positioning of the bromine and fluorine atoms relative to the methyl group is a key structural feature. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the aromatic ring and the benzylic position. The synthesis of the starting material, 2-bromo-6-fluorotoluene, can be achieved through various aromatic substitution reactions, ensuring the desired regiochemistry from the outset.

Formation of the tert-Butyl Carbamate Group

The introduction of the tert-butyl carbamate (Boc) group is a pivotal step in the synthesis. This is typically achieved by reacting a primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

N-Protection via Di-tert-butyl Dicarbonate (Boc₂O) Reactants

The most common and efficient method for the formation of the tert-butyl carbamate is the N-protection of the corresponding primary amine, 2-bromo-6-fluorobenzylamine (B1280769). This amine can be synthesized from the 2-bromo-6-fluorobenzyl bromide intermediate. A classic and reliable method for this transformation is the Gabriel synthesis. nrochemistry.comlibretexts.orgchemistrysteps.com This two-step process involves the reaction of the benzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. nrochemistry.com

Once 2-bromo-6-fluorobenzylamine is obtained, it can be readily reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to yield this compound. wikipedia.org This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme for Boc Protection:

| Amine Substrate | Protecting Reagent | Base | Solvent | Product |

| 2-bromo-6-fluorobenzylamine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane (B109758) | This compound |

Exploration of Alternative Carbamate Formation Pathways

Another alternative involves the direct conversion of the benzyl halide to the carbamate. This can be achieved through a three-component coupling reaction involving the benzyl halide, an amine, and carbon dioxide in the presence of a suitable catalyst and base. organic-chemistry.org This approach, while elegant, may require significant optimization for the specific substrate.

Catalytic and Multi-Component Synthesis Approaches

Modern synthetic chemistry increasingly focuses on the development of catalytic and multi-component reactions to improve efficiency and reduce waste. For the synthesis of this compound, such approaches could offer significant advantages over traditional multi-step procedures.

A potential multi-component approach could involve the one-pot reaction of 2-bromo-6-fluorobenzyl bromide, a source of ammonia (or a primary amine), and di-tert-butyl dicarbonate. This would circumvent the need to isolate the intermediate benzylamine (B48309), thereby streamlining the process.

Catalytic methods for carbamate synthesis are also an area of active research. For instance, the direct carboxylation of benzyl halides with carbon dioxide, followed by reaction with an amine and a tert-butyl source, could be a future direction for a more sustainable synthesis. While specific catalytic systems for the direct synthesis of this compound are not widely reported, the general principles of catalytic C-N bond formation could be applied to develop novel and efficient routes.

Application of Transition Metal Catalysis (e.g., Cobalt-Mediated Reactions)

While direct cobalt-catalyzed synthesis of this specific carbamate from a benzyl halide and a carbamate source is not extensively documented, analogous cobalt-catalyzed reactions offer a promising pathway. Research has demonstrated the utility of cobalt in facilitating the conversion of Boc-protected amines into other carbamates. This suggests a potential two-step approach where a cobalt catalyst could be employed.

A plausible synthetic route could first involve the synthesis of the primary amine, 2-bromo-6-fluorobenzylamine, followed by a cobalt-catalyzed N-acylation reaction. Alternatively, cobalt catalysts, known for their role in cross-coupling reactions, could potentially mediate the coupling of a suitable nitrogen-containing nucleophile with a 2-bromo-6-fluorobenzyl halide derivative, which would then be followed by Boc protection.

A hypothetical cobalt-catalyzed carbamoylation reaction is presented in the table below, based on analogous transformations.

| Reactants | Catalyst | Reagents/Conditions | Product | Yield (%) |

| 2-bromo-6-fluorobenzyl bromide, Boc-NH₂ | Co(II) complex | Base (e.g., DBU), Solvent (e.g., Toluene), Heat | This compound | 65-80 |

This table represents a hypothetical reaction based on cobalt-catalyzed N-arylation and carbamation principles.

Reductive Amination Strategies for Amine Precursors

A more established and highly effective method for preparing the immediate precursor, 2-bromo-6-fluorobenzylamine, is through the reductive amination of 2-bromo-6-fluorobenzaldehyde. This versatile reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonia equivalent, to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Various reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. The choice of solvent is crucial and often involves alcohols like methanol (B129727) or ethanol.

The resulting 2-bromo-6-fluorobenzylamine can then be readily converted to the target compound, this compound, by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

A typical reaction scheme for the reductive amination and subsequent Boc-protection is outlined in the table below.

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Yield (%) |

| 1 | 2-bromo-6-fluorobenzaldehyde | NH₃/MeOH, NaBH₄ | 2-bromo-6-fluorobenzylamine | 85-95 |

| 2 | 2-bromo-6-fluorobenzylamine | Boc₂O, Et₃N, DCM | This compound | 90-98 |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Achieving the high purity required for research applications necessitates the use of advanced purification techniques to remove unreacted starting materials, byproducts, and residual reagents.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a cornerstone technique for the purification of organic compounds like this compound. This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) of varying polarity to separate components of a mixture based on their differential adsorption to the stationary phase.

For the purification of the target carbamate, a common eluent system would be a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) |

| Loading Technique | Dry loading with silica gel or direct injection of a concentrated solution |

| Detection | TLC with UV visualization or chemical staining |

Recrystallization and Precipitation for Enhanced Purity

Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent or solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The process involves dissolving the crude product in a minimal amount of a hot solvent. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. The purified crystals are then collected by filtration. Common solvents for the recrystallization of carbamates include ethanol, methanol, or mixtures of hexane and ethyl acetate.

Precipitation can also be employed by dissolving the compound in a good solvent and then adding a poor solvent (an anti-solvent) to induce the formation of a solid precipitate of the purified compound.

| Technique | Solvent/Solvent System | Procedure | Outcome |

| Recrystallization | Ethanol/Water or Hexane/Ethyl Acetate | Dissolve in minimum hot solvent, cool slowly, filter crystals. | High-purity crystalline solid. |

| Precipitation | Dichloromethane/Hexane | Dissolve in dichloromethane, add hexane until precipitation occurs. | Purified amorphous or microcrystalline solid. |

Mechanistic Investigations and Chemical Reactivity Studies of Tert Butyl 2 Bromo 6 Fluorobenzylcarbamate

Influence of Halogen Substituents on Aromatic Ring Reactivity Profiles

The reactivity of the benzene (B151609) ring in tert-butyl 2-bromo-6-fluorobenzylcarbamate is dictated by the combined electronic and steric influences of the fluoro, bromo, and N-Boc-aminomethyl substituents.

Electronic Effects on Electrophilic Aromatic Substitution (EAS) Potential

The N-tert-butoxycarbonylaminomethyl group is generally considered a weakly deactivating, ortho-, para-directing group. The combined deactivating influence of two halogen atoms and the carbamate-containing side chain renders the aromatic ring strongly electron-deficient. Any potential EAS reaction would be slow and require harsh conditions. stackexchange.comlibretexts.org The regiochemical outcome would be determined by the directing effects of the three substituents. The fluorine atom directs to its ortho (position 3, occupied) and para (position 5) positions. The bromine atom directs to its ortho (position 3, occupied) and para (position 4) positions. The benzylcarbamate group directs to its ortho (position 3, occupied) and para (position 6, occupied by fluorine) positions. Therefore, the most likely, albeit electronically disfavored, positions for substitution would be C4 and C5.

Steric and Electronic Factors in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides an alternative reaction pathway for substituted aryl halides. The viability of an SNAr reaction is contingent on the presence of electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex) and a suitable leaving group. stackexchange.com In this compound, the aromatic ring is activated towards nucleophilic attack by the strong inductive effects of both the fluorine and bromine atoms.

A key mechanistic consideration is the competition between the two halogen substituents. In the classical addition-elimination SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack. stackexchange.com Fluorine, being the most electronegative halogen, is the strongest activator for nucleophilic attack due to its powerful inductive stabilization of the Meisenheimer complex. stackexchange.com However, bromide is generally a better leaving group than fluoride (B91410). This dichotomy means that a nucleophile might attack the carbon bearing the fluorine (C6), but the subsequent elimination of the fluoride ion would be slow. Conversely, if the nucleophile attacks the carbon bearing the bromine (C2), the bromine atom is a better leaving group, but the initial attack is less electronically favored than at the fluorine-bearing carbon. The ortho-position of the fluorine to the bromine provides significant activation for the displacement of the bromide, making SNAr a plausible pathway. stackexchange.com

Under conditions involving very strong bases, such as sodium amide, an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur with ortho-dihalobenzenes. stackexchange.comnih.gov In this case, formation of a Grignard reagent or treatment with a strong base could lead to the elimination of HBr or a metal-halogen species to form a highly reactive 3-fluoro-2-((tert-butoxycarbonylamino)methyl)benzyne intermediate, which would then be trapped by a nucleophile. stackexchange.comnih.gov

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Processes

The aryl bromide functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig)

The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. whiterose.ac.ukfishersci.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents. whiterose.ac.uk For sterically hindered or electron-deficient substrates like the title compound, the choice of ligand is critical to facilitate the reaction. researchgate.net Research on the Suzuki-Miyaura coupling of the closely related 1-bromo-2-fluorobenzene (B92463) demonstrates that such reactions are feasible, yielding fluorinated biphenyl (B1667301) derivatives. wikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov This method is effective for creating aryl-alkyne bonds. The steric hindrance from the ortho-substituents may require specific, bulky phosphine (B1218219) ligands to achieve good yields. researchgate.net

Stille Coupling: This reaction utilizes an organotin reagent. A key advantage is its tolerance for a wide variety of functional groups under neutral conditions. researchgate.net

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. whiterose.ac.uk The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. whiterose.ac.ukresearchgate.net The choice of ligand, such as those from the biarylphosphine class (e.g., RuPhos, SPhos), is crucial for coupling sterically demanding substrates or those bearing functional groups. whiterose.ac.uk

The following table provides representative conditions for palladium-catalyzed cross-coupling reactions based on structurally similar aryl bromides found in the literature.

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (Graphene-supported Pd) | K₂CO₃ / DMF-H₂O | High | wikipedia.org |

| Buchwald-Hartwig | Aryl Bromide | Secondary Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa / Toluene | Good | byjus.com |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ / H₂O-PTS | Good-Excellent | nih.gov |

Alternative Coupling Chemistries Involving the Aryl Bromide

Beyond palladium catalysis, other methods can be employed to transform the aryl bromide group.

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl. nih.govorganic-chemistry.org This reaction typically requires high temperatures and stoichiometric copper, though modern variations exist. organic-chemistry.orgsigmaaldrich.com It is particularly effective for electron-deficient aryl halides. nih.gov The Ullmann condensation, a related reaction, can form C-O or C-N bonds by reacting the aryl bromide with alcohols or amines in the presence of copper. sigmaaldrich.com

Lithium-Halogen Exchange: The aryl bromide can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This generates a potent aryllithium nucleophile, which can then react with a wide range of electrophiles. However, a potential side reaction is the formation of a benzyne intermediate via elimination of lithium fluoride if the temperature is not carefully controlled. stackexchange.comnih.gov

Transformation Pathways of the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the multiple methods available for its removal.

The most common method for Boc cleavage is treatment with strong acids. nih.gov Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in a protic solvent like methanol (B129727) or dioxane are highly effective. researchgate.net The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. researchgate.net Studies on the kinetics of HCl-catalyzed deprotection have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.net

Alternative, non-acidic methods for Boc deprotection have also been developed to accommodate acid-sensitive functional groups. These include:

Thermal Cleavage: Heating the Boc-protected amine, although this often requires high temperatures that may not be compatible with other functional groups.

Basic Conditions: Certain activated Boc-carbamates can be cleaved under basic conditions, although this is less common for simple benzylcarbamates. organic-chemistry.org

Nucleophilic Cleavage: Reagents like TBAF (tetrabutylammonium fluoride) in THF or 2-mercaptoethanol (B42355) with a base can cleave carbamates under mild, nucleophilic conditions.

For this compound, standard acidic cleavage with TFA or HCl would be the most straightforward pathway to obtain the corresponding 2-bromo-6-fluorobenzylamine (B1280769), as the aryl-halogen bonds are stable to these conditions.

Selective Deprotection Methodologies (e.g., Acid-Catalyzed Boc Removal)

The Boc protecting group is a cornerstone of modern amine protection strategy due to its stability under a wide range of conditions and its facile removal under acidic conditions. The deprotection of this compound to yield 2-bromo-6-fluorobenzylamine is a critical step in its utilization as a synthetic intermediate. This transformation is typically achieved through acid-catalyzed hydrolysis.

The mechanism of Boc deprotection proceeds via protonation of the carbonyl oxygen of the carbamate by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt. nih.gov

Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane. researchgate.netsciencemadness.orgorganic-chemistry.org The choice of reagent and conditions can be tailored to the sensitivity of other functional groups within the molecule. For substrates similar to this compound, these methods are generally high-yielding and proceed cleanly at room temperature. The reaction is typically complete within a few hours. organic-chemistry.org

Below is a data table summarizing typical conditions for the acid-catalyzed deprotection of Boc-protected amines, which are applicable to this compound.

Table 1: Representative Conditions for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | The product is obtained as the TFA salt. organic-chemistry.org |

| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1-16 hours | The product is obtained as the hydrochloride salt. |

| Concentrated HCl | Methanol (MeOH) | Room Temperature | 2-12 hours | Useful when a protic solvent is desired. |

| Formic Acid | Neat | Room Temperature | 1-4 hours | A milder alternative to TFA or HCl. |

Derivatization and Further Functionalization at the Carbamate Nitrogen

Once the Boc group is removed to yield 2-bromo-6-fluorobenzylamine, the primary amine is available for a wide array of derivatization reactions. However, functionalization can also be achieved at the carbamate nitrogen prior to deprotection. The nitrogen atom of the carbamate is generally considered to be less nucleophilic than a free amine due to the electron-withdrawing effect of the carbonyl group. Despite this, it can undergo reactions such as alkylation under specific conditions.

N-alkylation of carbamates typically requires a strong base to deprotonate the nitrogen, generating a more nucleophilic species that can then react with an alkylating agent, such as an alkyl halide. Common bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The choice of alkylating agent will determine the nature of the substituent introduced at the carbamate nitrogen. For instance, reaction with methyl iodide would introduce a methyl group.

The following data table outlines generalized conditions for the N-alkylation of carbamates, which can be adapted for this compound.

Table 2: General Conditions for N-Alkylation of Carbamates

| Alkylating Agent | Base | Solvent | Temperature | Product |

| Methyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | N-methylated carbamate |

| Benzyl (B1604629) Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux | N-benzylated carbamate |

| Dimethyl Sulfate | Potassium Hydroxide (KOH) | Ethyl Acetate (EtOAc) | 5-20 °C | N-methylated carbamate |

Intramolecular Cyclization and Ring Formation Reactions

A significant area of interest in the chemistry of this compound is its use in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. The presence of the ortho-bromo substituent provides a handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation.

Prospects for Nitrogen-Containing Heterocyclic Scaffold Construction

The structure of this compound is well-suited for intramolecular cyclization to form isoindolinone derivatives. Isoindolinones are a class of bicyclic lactams that are prevalent in many biologically active compounds and natural products. One of the most powerful methods to achieve this transformation is the intramolecular Heck reaction.

In this context, a palladium(0) catalyst would oxidatively add to the carbon-bromine bond of the aromatic ring. The resulting arylpalladium(II) species can then undergo an intramolecular migratory insertion with a suitably positioned alkene. However, in the case of this compound, an alternative pathway involves carbonylation followed by cyclization. By introducing a source of carbon monoxide, the arylpalladium(II) intermediate can undergo carbonyl insertion to form an acylpalladium species. Subsequent intramolecular nucleophilic attack by the carbamate nitrogen would lead to the formation of the isoindolinone ring system.

The presence of the ortho-fluoro substituent can influence the reactivity of the C-Br bond and the subsequent cyclization, potentially affecting reaction rates and yields due to its electron-withdrawing nature. Research on similar 2-bromobenzylamines has demonstrated the feasibility of palladium-catalyzed carbonylative cyclization to afford isoindolinones in good yields.

Investigation of Competing Oligomerization or Polymerization Pathways

In any intramolecular cyclization reaction, there is a potential for competing intermolecular reactions, leading to the formation of dimers, oligomers, or polymers. The outcome of the reaction is often governed by the concentration of the substrate and the kinetics of the ring-closing step versus the intermolecular reaction.

For the intramolecular cyclization of this compound, high dilution conditions are generally favored to promote the formation of the monomeric cyclized product. At higher concentrations, the probability of an arylpalladium intermediate reacting with another molecule of the starting material increases, which can lead to the formation of linear or cyclic oligomers.

The structure of the substrate itself also plays a crucial role. The pre-organization of the molecule for cyclization, influenced by the substituents on the aromatic ring and the nature of the tether connecting the reacting moieties, can significantly affect the rate of the intramolecular process. In some palladium-catalyzed intramolecular reactions, it has been observed that high yields of the cyclized product can be obtained even at higher concentrations, suggesting that intermolecular oligomerization is not a competitive process under those specific conditions. Careful optimization of reaction parameters, including catalyst, solvent, temperature, and concentration, is therefore essential to favor the desired intramolecular cyclization and minimize the formation of unwanted oligomeric or polymeric byproducts.

Role As a Key Synthetic Building Block and Intermediate in Complex Molecule Construction

Elaboration into Diverse Aromatic and Heterocyclic Scaffolds

The presence of multiple reactive sites on tert-Butyl 2-bromo-6-fluorobenzylcarbamate allows for its elaboration into a wide array of aromatic and heterocyclic structures. The bromine and fluorine atoms on the aromatic ring provide handles for various cross-coupling reactions and nucleophilic aromatic substitutions, while the Boc-protected amine can be deprotected to participate in a range of condensation and cyclization reactions.

Precursor in the Synthesis of Substituted Aryltetrazines for Bioorthogonal Chemistry

While direct research specifically detailing the use of this compound in the synthesis of aryltetrazines is not extensively documented, its structural motifs are highly relevant to this area of bioorthogonal chemistry. Aryltetrazines are key components in bioorthogonal ligation reactions, most notably the inverse-electron-demand Diels-Alder reaction with strained alkenes and alkynes. The synthesis of substituted aryltetrazines often involves the reaction of an aryl nitrile with hydrazine, followed by oxidation.

The 2-bromo-6-fluoro substitution pattern on the benzylamine (B48309) precursor offers the potential to synthesize aryltetrazines with unique electronic and steric properties. The fluorine atom can enhance the stability and reactivity of the tetrazine ring, while the bromine atom can serve as a point for further functionalization, allowing for the attachment of reporter molecules such as fluorophores or affinity tags. The Boc-protected amine, after deprotection, could be converted into a nitrile group, a necessary precursor for tetrazine formation, or it could be used to attach the tetrazine-containing molecule to other biomolecules or surfaces.

Application in the Formation of Fused and Bridged Ring Systems

The strategic placement of reactive groups in this compound makes it a promising candidate for the synthesis of complex fused and bridged ring systems. These intricate three-dimensional structures are of significant interest in medicinal chemistry and materials science. General synthetic strategies for constructing such systems often involve intramolecular reactions where different parts of a molecule are stitched together.

The bromo and fluoro substituents on the aromatic ring can be exploited in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, an intramolecular Heck reaction could be envisioned where the bromine atom is used to form a new ring by coupling with a tethered alkene. Similarly, the Boc-protected amine, upon deprotection, can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic rings fused to the original benzene (B151609) ring. The fluorine atom can influence the regioselectivity of these cyclization reactions and modulate the properties of the resulting polycyclic systems.

Design and Synthesis of Functional Organic Molecules

The unique combination of functionalities in this compound provides a versatile platform for the design and synthesis of a variety of functional organic molecules with tailored properties.

Integration into Chemical Probes and Ligand Architectures for Chemical Biology Research

Chemical probes are essential tools for studying biological processes in living systems. The 2-bromo-6-fluorobenzyl scaffold can serve as a core structure for the development of novel chemical probes. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, enabling the attachment of reporter groups or reactive moieties for target identification. The fluorine atom can enhance the metabolic stability and membrane permeability of the probe.

Furthermore, this compound is a valuable precursor for the synthesis of sophisticated ligand architectures for metal complexes or protein targets. The Boc-protected amine and the aromatic halides provide orthogonal handles for the stepwise introduction of different coordinating groups, allowing for the fine-tuning of the ligand's electronic and steric properties to achieve high affinity and selectivity for a specific target.

Creation of Analogues with Tailored Structural Features for Structure-Reactivity Studies

Understanding the relationship between a molecule's structure and its reactivity is a fundamental aspect of chemistry. The 2-bromo-6-fluorobenzyl scaffold provides an excellent platform for systematic structure-reactivity studies. By independently modifying the substituents at the bromine and fluorine positions, as well as the amine functionality, a library of analogues can be synthesized.

For example, the bromine atom can be replaced with a variety of other groups using palladium-catalyzed cross-coupling reactions, while the fluorine atom can be substituted through nucleophilic aromatic substitution under specific conditions. These modifications allow for a systematic investigation of how electronic and steric effects influence the reactivity of the molecule in various chemical transformations. The insights gained from such studies are crucial for the rational design of new catalysts, materials, and therapeutic agents.

Strategic Implementation in Multistep Synthesis Pathways

Application in Convergent and Divergent Synthesis Strategies

The distinct reactivity of the aryl bromide and the protected amine functionality in this compound makes it an exemplary substrate for both convergent and divergent synthetic approaches, allowing for the efficient assembly of diverse molecular scaffolds.

In convergent synthesis , where complex fragments of a target molecule are prepared separately and then joined, this compound serves as a key coupling partner. The bromine atom is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Suzuki-Miyaura coupling can be employed to form a biaryl linkage, a common motif in pharmaceuticals and functional materials. The tert-butoxycarbonyl (Boc) protecting group on the benzylamine is robust enough to withstand these coupling conditions, ensuring that the amino functionality remains masked until a later synthetic stage.

A hypothetical convergent synthesis of a complex biaryl amine is depicted below:

| Reactant A | Reactant B | Coupling Reaction | Product | Typical Yield |

| This compound | Arylboronic acid | Suzuki-Miyaura | tert-Butyl (2'-aryl-6-fluorobenzyl)carbamate | 75-95% |

| This compound | Terminal alkyne | Sonogashira | tert-Butyl (2'-alkynyl-6-fluorobenzyl)carbamate | 70-90% |

| This compound | Secondary amine | Buchwald-Hartwig | tert-Butyl (2'-(dialkylamino)-6-fluorobenzyl)carbamate | 65-85% |

Conversely, in divergent synthesis , a single starting material is converted into a diverse library of compounds. The sequential and selective manipulation of the functional groups in this compound allows for the generation of multiple distinct products from a common intermediate. For example, after an initial cross-coupling reaction at the bromide position, the Boc-protecting group can be removed under acidic conditions to liberate the primary amine. This amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, or reductive amination, to generate a library of derivatives. The presence of the ortho-fluorine atom can also influence the reactivity and conformation of the final products, adding another layer of molecular diversity.

A plausible divergent synthetic route could involve the following steps:

Initial Coupling: Suzuki-Miyaura coupling of this compound with a boronic acid to form a biaryl intermediate.

Deprotection: Removal of the Boc group with an acid (e.g., trifluoroacetic acid) to yield the free amine.

Diversification: Reaction of the amine with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes/ketones for reductive amination) to produce a range of final products.

Utilization in Cascade and Tandem Reaction Sequences

A potential cascade reaction could be initiated by a Sonogashira coupling of this compound with a terminal alkyne that also contains a nucleophilic group. Following the initial carbon-carbon bond formation, the newly introduced alkyne and the deprotected benzylamine could undergo an intramolecular cyclization to form a heterocyclic ring system. The ortho-fluorine atom can play a crucial role in directing the cyclization or modifying the electronic properties of the resulting heterocycle.

For example, a tandem Sonogashira coupling followed by an intramolecular hydroamination could lead to the formation of substituted isoquinoline or isoindoline frameworks, which are prevalent in natural products and pharmacologically active compounds.

| Initiating Reaction | Subsequent Reaction | Product Type | Potential Catalyst System |

| Sonogashira Coupling | Intramolecular Hydroamination | Substituted Isoindoline | Pd/Cu followed by a gold or silver catalyst |

| Suzuki-Miyaura Coupling | Intramolecular C-H Amination | Dihydrobenzo[c]cinnoline derivative | Palladium catalyst for both steps |

| Buchwald-Hartwig Amination | Intramolecular Cyclization | Fused Heterocycle | Single palladium catalyst system |

In a tandem reaction sequence , the initial product of one reaction becomes the substrate for the next in the same pot. For instance, a tandem direct reductive amination followed by N-Boc protection can be envisioned where the benzylamine is first formed and then immediately protected. More relevant to the subject compound, a cross-coupling reaction could be followed by an in-situ deprotection and subsequent cyclization or other functionalization.

The strategic placement of the bromo, fluoro, and protected amino groups on the aromatic ring of this compound provides a versatile platform for the construction of complex and diverse molecular structures through advanced synthetic strategies.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) in tert-Butyl 2-bromo-6-fluorobenzylcarbamate. The expected signals would correspond to the protons of the tert-butyl group, the methylene (-CH₂-) bridge, the amine proton (-NH-), and the aromatic protons on the substituted benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the identification of the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the aromatic ring. The chemical shifts would be influenced by the attached functional groups, particularly the bromine and fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique that would be used to characterize the fluorine substituent on the benzyl (B1604629) ring. The chemical shift of the fluorine signal would provide information about its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would offer valuable structural insights.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity of atoms within the molecule, a suite of 2D NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the carbamate, C-H stretching of the alkyl and aromatic groups, the strong carbonyl (C=O) stretching of the carbamate, and C-N stretching. The presence of the C-Br and C-F bonds would also result in characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be employed to determine the accurate molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. The mass spectrum would also be expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be a key identifier for the presence of bromine in the molecule. Analysis of the fragmentation pattern could provide further structural information by identifying stable fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For a compound like this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This calculated exact mass is then compared to the experimentally determined value. The close agreement between the theoretical and measured mass provides strong evidence for the compound's identity.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₅BrFNO₂) **

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 12 | 12.00000 | 144.00000 |

| Hydrogen (¹H) | 15 | 1.00783 | 15.11745 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Fluorine (¹⁹F) | 1 | 18.99840 | 18.99840 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total | | | 303.02708 |

Note: This table represents a theoretical calculation. Actual HRMS data for this specific compound is not publicly available.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To subject a molecule to mass analysis, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two "soft" ionization techniques commonly used for this purpose, as they tend to generate intact molecular ions with minimal fragmentation.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and those that can be readily protonated or deprotonated. In the context of this compound, ESI in positive ion mode would likely generate the protonated molecule, [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting m/z values would be key identifiers in the mass spectrum.

Atmospheric Pressure Chemical Ionization (APCI): APCI is often effective for less polar, more volatile compounds that are not as amenable to ESI. It involves the ionization of the analyte in the gas phase through reactions with reagent ions. For the target compound, APCI would also be expected to produce a prominent [M+H]⁺ ion.

The choice between ESI and APCI often depends on the specific compound's properties and the chromatographic conditions being used.

Chromatographic Analytical Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to quickly assess the number of components in a mixture and to determine an appropriate solvent system for larger-scale purification by column chromatography. A small spot of the sample is applied to a silica gel plate, which is then developed in a solvent system. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) would typically be used.

Table 2: Illustrative TLC Data for a Structurally Similar Carbamate

| Solvent System (v/v) | Rf Value |

|---|---|

| 10% Ethyl Acetate / 90% Hexanes | 0.35 |

| 20% Ethyl Acetate / 80% Hexanes | 0.50 |

Note: This data is illustrative and based on typical behavior for compounds of this class. The actual Rf values for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It offers significantly higher resolution and sensitivity than TLC. For purity assessment of this compound, a reverse-phase HPLC method would likely be employed.

In this setup, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol (B129727). The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 min |

Note: This is a hypothetical method. The optimal conditions would require experimental development and validation.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic and chromatographic methods provide compelling evidence for a molecule's structure and purity, X-ray crystallography offers the most definitive proof of its three-dimensional arrangement in the solid state. This technique requires the growth of a suitable single crystal, which can sometimes be a challenging step.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dichloromethane (B109758) |

| Ethyl acetate |

| Hexanes |

| Methanol |

| Petroleum ether |

Theoretical and Computational Chemistry Studies of Tert Butyl 2 Bromo 6 Fluorobenzylcarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Without specific studies, there is no available data from quantum chemical calculations to report on the electronic structure and molecular properties of tert-Butyl 2-bromo-6-fluorobenzylcarbamate.

Density Functional Theory (DFT) Analysis for Ground State Properties

No published Density Functional Theory (DFT) analyses for this compound could be located. Therefore, information on its optimized geometry, electronic energy, dipole moment, and other ground state properties is not available.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

There are no findings from Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound. Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electrophilic and nucleophilic behavior, have not been reported.

Molecular Dynamics (MD) and Conformational Analysis

A search for molecular dynamics (MD) simulations or detailed conformational analyses of this compound yielded no results. Such studies would provide insights into the molecule's flexibility, solvent interactions, and stable conformations, which are currently unknown.

Elucidation of Reaction Mechanisms and Transition State Structures

There is no literature available that computationally elucidates reaction mechanisms involving this compound. Consequently, information regarding its transition state structures and activation energies for potential reactions is not available.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models have been developed or reported for this compound. These models rely on existing experimental and computational data to predict the reactivity of compounds, and the foundational data for this specific molecule is absent from the scientific record.

Future Research Directions and Emerging Paradigms for Tert Butyl 2 Bromo 6 Fluorobenzylcarbamate

Development of Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. wjpmr.comresearchgate.net For the synthesis of tert-butyl 2-bromo-6-fluorobenzylcarbamate, future research will likely focus on replacing traditional, often hazardous, reagents and solvents with more environmentally benign alternatives. wjpmr.comdovepress.com

One promising avenue is the adoption of biocatalysis. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases offer highly selective and efficient routes to chiral amines under mild reaction conditions. nih.govresearchgate.netmdpi.com The application of these biocatalysts could enable the asymmetric synthesis of fluorinated chiral amines, which are valuable in pharmaceutical development. nih.gov Furthermore, the use of biodegradable deep eutectic solvents could offer a sustainable alternative to conventional organic solvents for reactions such as the N-Boc protection of amines.

Another key area of development is the move towards atom-economical synthetic routes. rsc.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, the development of catalytic methods that avoid the use of stoichiometric reagents for bromination or the introduction of the carbamate (B1207046) group would significantly improve the sustainability of the synthesis. The use of catalytic amounts of iodine in combination with an oxidant for electrophilic bromination represents a step in this direction. youtube.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Asymmetric synthesis of the corresponding chiral amine using transaminases or imine reductases. nih.govresearchgate.netmdpi.com | High enantioselectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Utilization of deep eutectic solvents or water for the N-Boc protection step. | Reduced use of volatile organic compounds, improved safety profile. |

| Atom Economy | Development of catalytic bromination methods and direct C-H amination followed by protection. | Minimized waste, increased efficiency. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the benzylamine (B48309) core. | Reduced reliance on petrochemicals. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and manufacturing by enabling more precise control over reaction parameters, enhancing safety, and accelerating the discovery and optimization of new molecules. researchgate.netunimi.it The integration of the synthesis and derivatization of this compound into these platforms is a critical future direction.

Flow reactors offer significant advantages for handling hazardous reagents and exothermic reactions, which can be relevant in both the synthesis and subsequent functionalization of the target compound. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to improved yields and selectivity. researchgate.net This technology could be particularly beneficial for reactions involving organometallic intermediates or reactive gases.

Automated synthesis platforms, often integrated with artificial intelligence and machine learning, can rapidly screen reaction conditions and identify optimal synthetic routes. youtube.comsynplechem.com These systems can perform multi-step syntheses with minimal human intervention, significantly accelerating the generation of libraries of derivatives of this compound for biological screening. eubopen.orgyoutube.com The use of pre-filled reagent cartridges and automated purification further streamlines this process.

| Technology | Application in the Chemistry of this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives, particularly for exothermic or hazardous reactions. researchgate.net | Enhanced safety, improved process control, scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries for drug discovery. eubopen.org | Increased speed and efficiency, reduced human error. |

| AI and Machine Learning | Algorithmic prediction of optimal synthetic routes and reaction outcomes. youtube.comsynplechem.com | Accelerated research and development cycles. |

Exploration of Photoredox and Electrochemistry in Derivatization Strategies

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.gov These techniques operate under mild conditions and can be used to generate highly reactive radical intermediates, enabling novel C-C and C-heteroatom bond formations. unipv.itchemrxiv.org

For this compound, photoredox catalysis could be employed for the functionalization of the aryl bromide moiety. For instance, the generation of an aryl radical via single-electron reduction could facilitate cross-coupling reactions with a variety of partners, including alkenes and heteroarenes. nih.gov This approach could provide access to a diverse range of derivatives under mild, room-temperature conditions.

Electrochemistry offers a reagent-free method for oxidation and reduction, making it an inherently green technology. nih.gov The anodic oxidation of the aryl bromide could generate a reactive intermediate for subsequent nucleophilic substitution. nih.gov Conversely, cathodic reduction can generate aryl radicals for addition to olefins or other radical acceptors. acs.org Electrochemical methods can also be used for the synthesis of hypervalent bromine(III) species, which are versatile reagents in organic synthesis. nih.gov

| Methodology | Potential Derivatization of this compound | Advantages and Opportunities |

| Photoredox Catalysis | C-C and C-N bond formation at the bromo-position via radical intermediates. nih.gov | Mild reaction conditions, high functional group tolerance, access to novel chemical space. |

| Electrochemistry | Reductive coupling of the aryl bromide with various electrophiles. nih.gov | Reagent-free redox processes, sustainable, precise control over reaction potential. |

| Combined Approaches | Synergistic use of photoredox and electrochemistry for unique transformations. | Access to otherwise unattainable reactivity and selectivity. |

Discovery of Novel Catalytic Transformations and Methodologies

The development of novel catalytic systems is paramount to expanding the synthetic utility of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, are well-established methods for the functionalization of aryl halides and will continue to be refined for this substrate. nobelprize.org Future research will likely focus on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. nih.govmdpi.comugr.es

A particularly exciting area is the use of palladium/norbornene cooperative catalysis, also known as the Catellani reaction, which allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide. researchgate.net This methodology could enable the efficient synthesis of highly substituted derivatives of this compound in a single step.

Furthermore, C-H activation strategies are gaining prominence as a means to directly functionalize otherwise inert C-H bonds. nih.govmagtech.com.cn For the target molecule, the carbamate group could act as a directing group to facilitate the selective functionalization of the aromatic ring. magtech.com.cn Additionally, benzylic C-H fluorination represents a powerful method for the late-stage introduction of fluorine, a key element in many pharmaceuticals. acs.orgbeilstein-journals.org

| Catalytic Strategy | Application to this compound | Potential for Innovation |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions at the bromo-position. nobelprize.orgresearchgate.net | Development of more efficient catalysts, expansion of coupling partners. nih.govrsc.org |

| Catellani Reaction | ortho- and ipso-difunctionalization of the aromatic ring. researchgate.net | Rapid construction of complex molecular scaffolds. |

| C-H Activation | Directed functionalization of the aromatic ring and benzylic C-H fluorination. nih.govmagtech.com.cnacs.orgbeilstein-journals.org | Step-economical synthesis of novel derivatives. |

| C-F Bond Activation | Transformation of the C-F bond to introduce other functional groups. mdpi.comresearchgate.net | Access to derivatives that are difficult to synthesize by other means. |

Q & A

Basic Research Questions

Q. What is the role of the tert-butyl group in the carbamate moiety of tert-butyl 2-bromo-6-fluorobenzylcarbamate, and how does it influence synthetic stability?

- The tert-butyl group acts as a protecting group for the carbamate’s amine functionality, preventing undesired nucleophilic reactions during multi-step syntheses. Its steric bulk enhances stability under basic or nucleophilic conditions, while its acid-labile nature allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without affecting sensitive functional groups like bromo or fluoro substituents .

Q. How do the bromo and fluoro substituents at the 2- and 6-positions of the benzyl ring affect the compound’s reactivity in cross-coupling reactions?

- The electron-withdrawing nature of bromo and fluoro groups modulates the aromatic ring’s electronic profile, making it more susceptible to electrophilic substitution or transition-metal-catalyzed reactions (e.g., Suzuki coupling). Bromo serves as a better leaving group compared to fluoro, enabling selective functionalization at the 2-position. Fluorine’s strong C–F bond may require harsher conditions for displacement, necessitating optimization of catalysts (e.g., Pd-based systems) and bases .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with characteristic shifts for tert-butyl (~1.3 ppm in ¹H NMR) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at ~254 nm) assesses purity. Fluorine’s strong electronegativity may complicate MS fragmentation patterns, requiring careful interpretation .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve yield and scalability?

- Stepwise protection-deprotection strategies (e.g., introducing tert-butyl carbamate via Boc anhydride) and microwave-assisted synthesis can reduce reaction times. For scalability, consider solvent selection (e.g., dichloromethane for solubility vs. THF for reactivity) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water) enhances yield .

Q. What methodologies address contradictions in reported reaction yields for halogen displacement at the 2-bromo position?

- Discrepancies often arise from competing side reactions (e.g., elimination vs. substitution). Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (polar aprotic vs. ethereal) can clarify optimal conditions. Kinetic studies (monitored via TLC or in-situ IR) and DFT calculations help identify transition states favoring substitution. Contradictions in literature may also stem from trace moisture or oxygen, necessitating rigorous inert-atmosphere protocols .

Q. How does the steric and electronic interplay between tert-butyl and halogen substituents influence regioselectivity in subsequent derivatization?

- The tert-butyl group’s steric hindrance directs reactions away from the carbamate moiety, while bromo’s electronic effects guide electrophilic attacks to the 4-position of the benzyl ring. Competition experiments using model substrates (e.g., mono-halogenated analogs) and Hammett plots can quantify substituent effects. Fluorine’s ortho/para-directing nature may complicate regioselectivity, requiring careful design of coupling partners .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Explosion-proof equipment and grounding of metal containers are essential due to potential peroxide formation (from tert-butyl derivatives). Use non-sparking tools and store in tightly sealed containers under nitrogen at –20°C to prevent degradation. Bromo-substituted aromatics may release HBr under heat; neutralize with aqueous NaHCO₃ during workup .

Methodological Recommendations

- For reaction optimization : Employ design-of-experiment (DoE) approaches to test variables (temperature, solvent, catalyst) systematically.

- For stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH) monitored by HPLC to identify decomposition pathways.

- For regioselectivity analysis : Combine isotopic labeling (e.g., ¹⁸F) with tandem MS to track reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.